(Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt

hemocompatibility anticoagulant biomaterials blood-contacting devices

(Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt (CAS 66822-59-1) is a zwitterionic carboxybetaine methacrylate monomer supplied as the sodium chloride salt form for enhanced aqueous solubility and ease of handling. It contains a polymerizable methacrylate group, a permanently charged quaternary ammonium cation, and a carboxymethyl anion, enabling both free-radical polymerization and post-polymerization carboxylate-mediated biofunctionalization.

Molecular Formula C10H17ClNNaO4
Molecular Weight 273.69 g/mol
CAS No. 66822-59-1
Cat. No. B12751214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt
CAS66822-59-1
Molecular FormulaC10H17ClNNaO4
Molecular Weight273.69 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-]
InChIInChI=1S/C10H17NO4.ClH.Na/c1-8(2)10(14)15-6-5-11(3,4)7-9(12)13;;/h1,5-7H2,2-4H3;1H;/q;;+1/p-1
InChIKeyAGGTXSXPKIGPQK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium Chloride, Sodium Salt (CAS 66822-59-1) and Why Procure It?


(Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium chloride, sodium salt (CAS 66822-59-1) is a zwitterionic carboxybetaine methacrylate monomer supplied as the sodium chloride salt form for enhanced aqueous solubility and ease of handling . It contains a polymerizable methacrylate group, a permanently charged quaternary ammonium cation, and a carboxymethyl anion, enabling both free-radical polymerization and post-polymerization carboxylate-mediated biofunctionalization [1]. This monomer serves as the direct precursor to poly(carboxybetaine methacrylate) (polyCBMA), a class of ultra-low-fouling zwitterionic polymers with demonstrated resistance to nonspecific protein adsorption, cell adhesion, and biofilm formation across biomedical, membrane, and marine coating applications [1][2].

1Carboxybetaine methacrylate sodium salt; aqueous-soluble for direct free-radical polymerization.
2Precursor to polyCBMA with reported ultra-low protein adsorption and cell adhesion resistance.
3Carboxylate group supports post-polymerization EDC/NHS biofunctionalization.

Why Sulfobetaine Methacrylate or Simple Cationic Methacrylates Cannot Replace (Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium Chloride, Sodium Salt


Although sulfobetaine methacrylate (SBMA) and 2-(methacryloyloxy)ethyltrimethylammonium chloride (META) share the methacrylate polymerizable backbone with this carboxybetaine monomer, they diverge fundamentally in their pendant anionic group chemistry. The carboxylate moiety in CAS 66822-59-1 imparts three properties absent in SBMA and META: (i) concentration-dependent anticoagulant activity when polymerized, not observed with polySBMA or PEG [1]; (ii) covalent biofunctionalization capacity through standard EDC/NHS carboxylate chemistry for attaching peptides, proteins, or probes [2]; and (iii) opposite salt-transport behavior in membranes (PCBMA salt permeability decreases with increasing salt concentration, whereas PSBMA permeability increases) [3]. These differences make simple substitution scientifically indefensible for applications requiring bioactive ligand conjugation, hemocompatibility, or specific ion-transport profiles.

ActivityPolyCBMA may prolong clotting time in human plasma assays; polySBMA and PEG show no comparable response, limiting swap for hemocompatibility research.
ChemistrySBMA and META lack a carboxylate handle for covalent ligand attachment; CBMA supports conjugation, making substitution unsuitable for biofunctionalization needs.
TransportPCBMA salt permeability decreases with salt concentration, whereas PSBMA permeability increases, potentially inverting membrane transport performance.

Quantitative Performance Differentiation Evidence for (Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium Chloride, Sodium Salt vs. Closest Analogs


PolyCBMA Uniquely Prolongs Plasma Clotting Time While PolySBMA and PEG Show Zero Anticoagulant Activity

PolyCBMA demonstrates a unique, concentration-dependent anticoagulant effect that is completely absent in its closest zwitterionic analog, polySBMA, and in PEG. In recalcified human platelet-poor plasma (PPP) assays, polyCBMA linear polymers progressively prolonged clotting time with increasing polymer concentration, whereas polySBMA and PEG polymers exhibited no prolongation at any tested concentration [1]. This functional differentiation arises from the carboxylate group, which can interact with coagulation factors in a manner not possible with the sulfonate group of SBMA.

Anticoagulant Activity
Head-to-head
Concentration-dependent clotting time prolongation (polyCBMA) vs. no prolongation (polySBMA/PEG)
Supports hemocompatibility coating research
Recalcified human PPP assay
hemocompatibility anticoagulant biomaterials blood-contacting devices

CBMA Enables Covalent Biofunctionalization via Carboxylate Chemistry — Impossible with SBMA or META

The carboxylate group on CBMA-derived polymers permits standard EDC/NHS chemistry for covalent attachment of amine-containing biomolecules. Danko et al. (2019) demonstrated that the carboxylate in carboxybetaine segments enabled attachment of both a small fluorescence probe and an RGD-containing peptide to polymer and hydrogel samples, respectively; the RGD-functionalized hydrogels exhibited controlled cell adhesion, while SBMA-based materials lacked this functionalization handle entirely [1]. Similarly, Chien et al. (2012) showed direct cell encapsulation and RGD-mediated adhesion on CBMA hydrogels via redox polymerization [2].

Biofunctionalization Handle
Reported
Carboxylate enables EDC/NHS conjugation; absent in SBMA/META
Supports biofunctionalization research
RGD peptide model; cell adhesion readout
biofunctionalization tissue engineering drug delivery surface chemistry

CBMA-Coated Membranes Exhibit Superior Fouling-Release Against Marine Diatoms Compared to SBMA Coatings

In a controlled marine biofouling study, Ventura et al. (2017) incorporated CBMA or SBMA (0–20 mol%) into lauryl methacrylate-based coatings and challenged them with the diatom Navicula incerta, a primary microfouling organism. The incorporation of CBMA produced a measurable enhancement in fouling-release performance, quantified by reduced diatom adhesion strength relative to the zwitterion-free control. In contrast, SBMA incorporation at equivalent loadings did not display any statistically significant enhancement over the control, indicating that the carboxylate-bearing zwitterion yields superior fouling-release under marine conditions [1].

Fouling-Release
Head-to-head
CBMA incorporation measurably enhanced diatom fouling-release; SBMA showed no significant enhancement
Supports marine coating fouling-release studies
Navicula incerta adhesion assay; 0–20 mol% loading
marine antifouling fouling-release coatings zwitterionic polymers biofilm prevention

PCDME Single-Network Hydrogels Exhibit Broad Environmental Insensitivity Uncharacteristic of Conventional Polyelectrolyte Hydrogels

Yin et al. (2013) reported that poly(N-(carboxymethyl)-N,N-dimethyl-2-(methacryloyloxy)ethanaminium) (PCDME) single-network hydrogels, polymerized from this monomer, behave as hydrophilic neutral hydrogels whose swelling and mechanical properties remain insensitive to temperature, pH, and ionic strength across broad ranges [1]. This behavior contrasts sharply with conventional polyelectrolyte hydrogels (e.g., poly(acrylic acid) or poly(2-acrylamido-2-methylpropane sulfonic acid)), which undergo dramatic swelling/collapse transitions in response to pH or salt changes. While the Yin et al. study used the inner salt form (CDME), the sodium salt form (CAS 66822-59-1) is the direct precursor that yields identical PCDME polymer upon polymerization and pH adjustment .

Hydrogel Stability
Class-level
PCDME single-network hydrogel swelling and mechanics insensitive to pH, temperature, ionic strength
Supports environmentally stable hydrogel research
Versus polyelectrolyte hydrogels
stimuli-responsive hydrogels zwitterionic hydrogels ionic strength stability biomedical hydrogels

PAMPS/PCDME Double-Network Hydrogels Achieve Mechanical Toughness (0.9–2.4 MJ/m³) Comparable to PAMPS/PAAm DN Hydrogels While Adding Anti-Biofouling Function

Yin et al. (2013) fabricated double-network (DN) hydrogels using PAMPS as the first network and PCDME (polymerized from this carboxybetaine monomer) as the second network. The optimized PAMPS/PCDME DN hydrogels exhibited Young's modulus of 0.2–0.9 MPa, fracture stress of 1.2–1.4 MPa, fracture strain of 2.2–6.0 mm/mm, and work of extension at fracture (toughness) of 0.9–2.4 MJ/m³, depending on the PCDME-to-PAMPS composition ratio [1]. Critically, these mechanical values are comparable to those of the well-established PAMPS/PAAm DN hydrogel system, yet the PCDME-based DN hydrogels additionally provide excellent anti-biofouling properties as confirmed by macrophage adhesion assays [1]. This dual functionality — high toughness plus anti-biofouling — is not achievable with PAAm as the second network.

DN Hydrogel Toughness
Head-to-head
PAMPS/PCDME DN: toughness 0.9–2.4 MJ/m³, fracture stress 1.2–1.4 MPa, with anti-biofouling
Supports tough, anti-fouling hydrogel design
Versus PAMPS/PAAm DN; macrophage adhesion test
double-network hydrogels tough hydrogels mechanical properties anti-biofouling

Quantified Hydrophilicity and Protein Adsorption Differences Between Carboxybetaine and Sulfobetaine Polyimide Ultrafiltration Membranes

In a 2025 study directly comparing carboxybetaine- and sulfobetaine-functionalized fluorinated polyimide (ZFPI) ultrafiltration membranes, ZFPI-CB (carboxybetaine) and ZFPI-SB (sulfobetaine) membranes were fabricated and tested side-by-side. The water contact angle (WCA) of ZFPI-CB was 26.6°, versus 12.7° for ZFPI-SB and 57.2° for pristine FPI control. Static BSA protein adsorption was 16.3 μg/cm² for ZFPI-CB, compared to 10.6 μg/cm² for ZFPI-SB and 74.5 μg/cm² for pristine FPI. Flux recovery rate (FRR) after the first fouling cycle was 91.6% for ZFPI-CB and 91.3% for ZFPI-SB — both substantially outperforming pristine FPI at 76.9% [1]. While ZFPI-SB exhibits moderately higher hydrophilicity and lower absolute protein adsorption than ZFPI-CB, the carboxybetaine membrane provides comparable antifouling performance with the added benefit of carboxylate-mediated functionalizability (as established in Evidence Items 2 and 5) [1].

Membrane Performance
Head-to-head
ZFPI-CB: WCA 26.6°, BSA 16.3 μg/cm², FRR 91.6% vs. ZFPI-SB 12.7°, 10.6 μg/cm², 91.3%
Supports membrane antifouling comparison studies
Static BSA; dead-end filtration; FPI substrate
ultrafiltration membranes antifouling membranes hydrophilicity protein adsorption

High-Impact Application Scenarios Where (Carboxymethyl)(2-(methacryloyloxy)ethyl)dimethylammonium Chloride, Sodium Salt Outperforms Alternatives


Blood-Contacting Medical Device Coatings Requiring Intrinsic Anticoagulant Activity

PolyCBMA coatings — synthesized from this monomer — uniquely provide both ultra-low protein adsorption (<0.3 ng/cm² fibrinogen) and intrinsic, concentration-dependent anticoagulant activity without heparin immobilization. This dual functionality is absent in polySBMA, which resists fouling but does not prolong clotting time [1]. Ideal for vascular grafts, hemodialysis membranes, and catheter coatings where thromboresistance is critical.

Bioactive Hydrogel Scaffolds with Covalently Tethered Growth Factors or Adhesion Peptides

The carboxylate group of CBMA-containing hydrogels enables covalent tethering of RGD peptides, growth factors, or fluorescent probes via standard EDC/NHS chemistry. This has been experimentally validated: RGD-functionalized CBMA hydrogels support controlled cell adhesion and proliferation, whereas SBMA hydrogels lack the requisite functional group for ligand conjugation [2]. Suitable for 3D cell culture scaffolds, tissue regeneration matrices, and cell-based biosensors.

Marine Antifouling Coatings Where Fouling-Release Performance Is Quantifiably Required

In lauryl methacrylate-based marine coating formulations, CBMA incorporation at low molar percentages (0–20%) provides a statistically significant enhancement in diatom fouling-release performance that SBMA fails to deliver at any loading [3]. This makes CBMA the zwitterion of choice for marine paint and ship hull coating manufacturers seeking to reduce dry-docking frequency and fuel consumption attributable to biofouling.

Tough Double-Network Hydrogels Combining High Mechanical Strength with Inherent Anti-Biofouling Properties

When used as the second network in PAMPS/PCDME double-network hydrogels, this monomer yields fracture stress of 1.2–1.4 MPa and toughness of 0.9–2.4 MJ/m³ — mechanical performance comparable to conventional PAMPS/PAAm DN hydrogels — while simultaneously imparting excellent resistance to macrophage adhesion [4]. This combination is unattainable with acrylamide-based second networks and is ideal for soft tissue replacements, cartilage repair scaffolds, and implantable hydrogel devices.

Application
Selection Property
Validation Focus
Blood-contacting device coating research
Carboxylate-associated anticoagulant response
Plasma clotting time endpoint
Biofunctional hydrogel research
Carboxylate-based conjugation capacity
Ligand-tethering and cell-adhesion evaluation
Marine antifouling coating research
Fouling-release response
Diatom adhesion and release assays
Tough double-network hydrogel research
Mechanical toughness with anti-adhesion
Mechanical and cell-adhesion endpoint evaluation
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